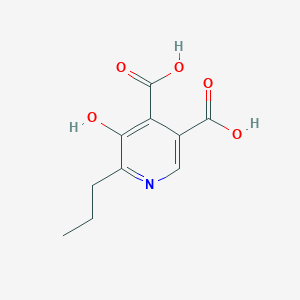
5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with hydroxy, propyl, and dicarboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives followed by functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. These interactions may modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
- 5-Hydroxy-6-ethylpyridine-3,4-dicarboxylic acid
- 5-Hydroxy-6-butylpyridine-3,4-dicarboxylic acid
Uniqueness
5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group may influence the compound’s solubility, reactivity, and interaction with biological targets compared to its methyl, ethyl, and butyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
35805-94-8 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-hydroxy-6-propylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO5/c1-2-3-6-8(12)7(10(15)16)5(4-11-6)9(13)14/h4,12H,2-3H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
QMOHKSQJPRTOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=C1O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



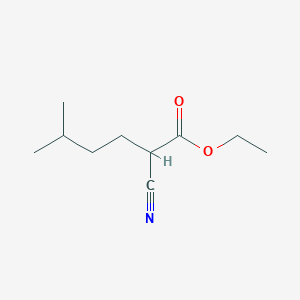
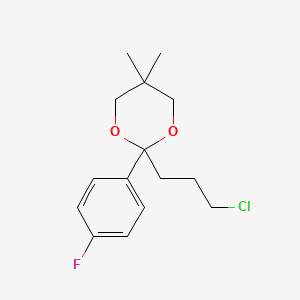
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
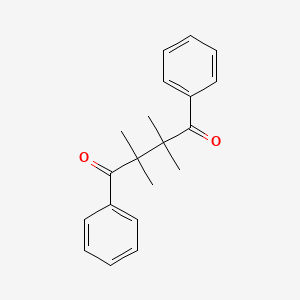


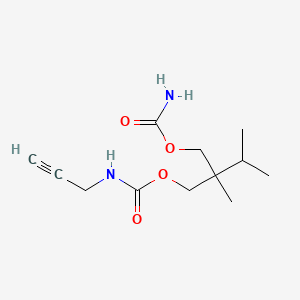

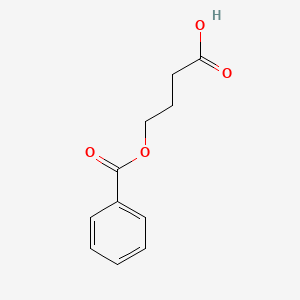
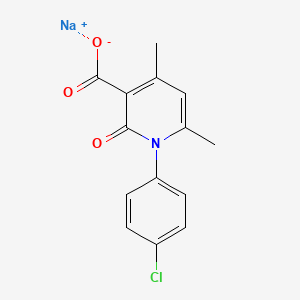


![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
